molecular formula C10H12N2O2S B14901990 n-(1-(4-Cyanophenyl)ethyl)methanesulfonamide

n-(1-(4-Cyanophenyl)ethyl)methanesulfonamide

Cat. No.: B14901990
M. Wt: 224.28 g/mol
InChI Key: QYVGKPXAJGCVLB-UHFFFAOYSA-N
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Description

N-(1-(4-Cyanophenyl)ethyl)methanesulfonamide is a chemical compound with the molecular formula C10H12N2O2S and a molecular weight of 224.28 g/mol . It is characterized by the presence of a cyanophenyl group attached to an ethyl group, which is further connected to a methanesulfonamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-Cyanophenyl)ethyl)methanesulfonamide typically involves the reaction of 4-cyanobenzyl chloride with methanesulfonamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-Cyanophenyl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(1-(4-Cyanophenyl)ethyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in proteomics research.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-(4-Cyanophenyl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyanophenyl group may play a role in enhancing the binding affinity and specificity of the compound towards its targets. The methanesulfonamide moiety can influence the compound’s solubility and stability, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Cyanophenyl)methanesulfonamide: Similar structure but lacks the ethyl group.

    Methanesulfonamide: Basic structure without the cyanophenyl and ethyl groups.

    N-(2-Methylthio-1-p-toluenesulfonyl)methanesulfonamide: Contains a methylthio group instead of the cyanophenyl group.

Uniqueness

N-(1-(4-Cyanophenyl)ethyl)methanesulfonamide is unique due to the presence of both the cyanophenyl and ethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

N-[1-(4-cyanophenyl)ethyl]methanesulfonamide

InChI

InChI=1S/C10H12N2O2S/c1-8(12-15(2,13)14)10-5-3-9(7-11)4-6-10/h3-6,8,12H,1-2H3

InChI Key

QYVGKPXAJGCVLB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)NS(=O)(=O)C

Origin of Product

United States

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